Cas no 2168863-18-9 (2-(butan-2-ylsulfanyl)-5-formylpyrimidine-4-carboxylic acid)

2-(Butan-2-ylsulfanyl)-5-formylpyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a formyl group at the 5-position and a butan-2-ylsulfanyl substituent at the 2-position, along with a carboxylic acid moiety at the 4-position. This multifunctional compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The formyl group enables further derivatization through condensation or reduction reactions, while the thioether linkage enhances stability and reactivity. The carboxylic acid functionality allows for additional modifications, such as esterification or amidation. Its well-defined structure and reactive sites make it valuable for constructing complex heterocyclic frameworks in medicinal chemistry and material science applications.
2-(butan-2-ylsulfanyl)-5-formylpyrimidine-4-carboxylic acid structure
2168863-18-9 structure
Product Name:2-(butan-2-ylsulfanyl)-5-formylpyrimidine-4-carboxylic acid
CAS No:2168863-18-9
MF:C10H12N2O3S
MW:240.278881072998
CID:5834889
PubChem ID:165509075
Update Time:2025-05-24

2-(butan-2-ylsulfanyl)-5-formylpyrimidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(butan-2-ylsulfanyl)-5-formylpyrimidine-4-carboxylic acid
    • EN300-1268535
    • 2168863-18-9
    • Inchi: 1S/C10H12N2O3S/c1-3-6(2)16-10-11-4-7(5-13)8(12-10)9(14)15/h4-6H,3H2,1-2H3,(H,14,15)
    • InChI Key: IQMBBWCAUNLJMT-UHFFFAOYSA-N
    • SMILES: S(C1N=CC(C=O)=C(C(=O)O)N=1)C(C)CC

Computed Properties

  • Exact Mass: 240.05686342g/mol
  • Monoisotopic Mass: 240.05686342g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 105Ų

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2-(butan-2-ylsulfanyl)-5-formylpyrimidine-4-carboxylic acid Related Literature

Additional information on 2-(butan-2-ylsulfanyl)-5-formylpyrimidine-4-carboxylic acid

Recent Advances in the Study of 2-(butan-2-ylsulfanyl)-5-formylpyrimidine-4-carboxylic acid (CAS: 2168863-18-9)

In recent years, the compound 2-(butan-2-ylsulfanyl)-5-formylpyrimidine-4-carboxylic acid (CAS: 2168863-18-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This pyrimidine derivative has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and small-molecule drugs. The unique structural features of this compound, including its formyl and carboxylic acid functional groups, make it a versatile intermediate for further chemical modifications and biological evaluations.

A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological activity of 2-(butan-2-ylsulfanyl)-5-formylpyrimidine-4-carboxylic acid. The researchers employed a multi-step synthetic route to obtain the compound with high purity and yield. The study highlighted the compound's ability to act as a potent inhibitor of certain kinases involved in inflammatory pathways, suggesting its potential as a lead compound for anti-inflammatory drug development. The inhibitory activity was confirmed through in vitro assays, with IC50 values in the low micromolar range.

Further investigations into the mechanism of action revealed that 2-(butan-2-ylsulfanyl)-5-formylpyrimidine-4-carboxylic acid interacts with the ATP-binding site of target kinases, thereby disrupting their catalytic activity. Molecular docking studies supported these findings, showing favorable binding interactions and stability within the active site. These insights provide a solid foundation for the rational design of more potent and selective derivatives based on this scaffold.

In addition to its kinase inhibitory properties, recent research has also explored the compound's potential in antimicrobial applications. A study conducted by a team at the University of Cambridge demonstrated that derivatives of 2-(butan-2-ylsulfanyl)-5-formylpyrimidine-4-carboxylic acid exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The researchers attributed this activity to the compound's ability to interfere with bacterial cell wall synthesis, a mechanism distinct from that of conventional antibiotics.

Another notable development is the use of 2-(butan-2-ylsulfanyl)-5-formylpyrimidine-4-carboxylic acid as a building block in the synthesis of more complex heterocyclic systems. Recent work published in Organic Letters described its utility in the construction of fused pyrimidine derivatives, which have shown enhanced pharmacological profiles. These advancements underscore the compound's versatility and its potential to serve as a key intermediate in drug discovery programs.

Despite these promising findings, challenges remain in the optimization of 2-(butan-2-ylsulfanyl)-5-formylpyrimidine-4-carboxylic acid for clinical applications. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further structural modifications and preclinical studies. However, the current body of research provides a strong rationale for continued investigation into this compound and its derivatives.

In conclusion, 2-(butan-2-ylsulfanyl)-5-formylpyrimidine-4-carboxylic acid (CAS: 2168863-18-9) represents a valuable scaffold in medicinal chemistry with diverse therapeutic potential. Ongoing research efforts are expected to yield more insights into its biological activities and applications, paving the way for the development of novel therapeutics in the fields of inflammation, infectious diseases, and beyond.

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